molecular formula C13H10ClNO2 B567848 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid CAS No. 1345472-36-7

4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid

Cat. No. B567848
CAS RN: 1345472-36-7
M. Wt: 247.678
InChI Key: ZFKCUJAPDXTFPW-UHFFFAOYSA-N
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Description

“4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid” is a chemical compound with the CAS Number: 1345472-36-7. Its molecular weight is 247.68 and its IUPAC name is 4-(6-chloro-2-methyl-3-pyridinyl)benzoic acid .


Molecular Structure Analysis

The InChI code for “4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid” is 1S/C13H10ClNO2/c1-8-11(6-7-12(14)15-8)9-2-4-10(5-3-9)13(16)17/h2-7H,1H3,(H,16,17) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Overview of Benzoic Acid Derivatives

Benzoic acid and its derivatives are widely recognized for their antibacterial and antifungal properties, often utilized as preservatives in food and feed. Research into these compounds has highlighted their potential to enhance growth and health, particularly through the improvement of gut functions. This includes the regulation of enzyme activity, redox status, immunity, and microbiota. However, excessive administration may harm gut health by affecting redox status. Such studies underscore the importance of understanding the nuanced impacts of benzoic acid derivatives on physiological functions, especially within the digestive system (Mao et al., 2019).

Salicylic Acid Derivatives and Their Potential

Salicylic acid (SA) derivatives, noted for their anti-inflammatory and analgesic properties, present an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid (ASA), despite ASA's adverse effects such as gastric toxicity. A novel SA derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has emerged as a potential substitute with promising anti-inflammatory, analgesic, and antiplatelet activities, suggesting its potential in new drug development. This highlights the continuous search for safer and more effective therapeutic agents within the realm of benzoic acid derivatives (Tjahjono et al., 2022).

Pharmacokinetics and Dietary Exposures

The pharmacokinetic behavior of benzoic acid across different species, including rats, guinea pigs, and humans, has been explored to understand dietary exposures and interspecies variations. This research aids in assessing the safety and regulatory standards for benzoic acid consumption, providing a foundation for minimizing potential risks associated with its widespread use in consumer products (Hoffman & Hanneman, 2017).

Chlorogenic Acid's Therapeutic Roles

Chlorogenic Acid (CGA) demonstrates a wide array of therapeutic benefits, including antioxidant, antibacterial, hepatoprotective, and anti-obesity effects. Its presence in green coffee extracts and tea highlights its potential as a dietary polyphenol capable of modulating lipid and glucose metabolism, offering a natural approach to managing conditions like cardiovascular disease and diabetes. This positions CGA as a significant compound for further research and application in health and disease management (Naveed et al., 2018).

properties

IUPAC Name

4-(6-chloro-2-methylpyridin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-8-11(6-7-12(14)15-8)9-2-4-10(5-3-9)13(16)17/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKCUJAPDXTFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718579
Record name 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid

CAS RN

1345472-36-7
Record name 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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